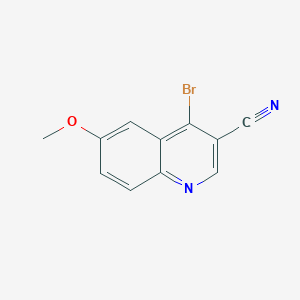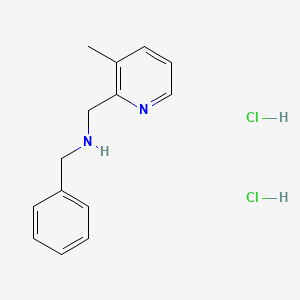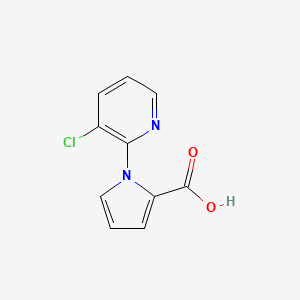
4-Bromo-6-methoxyquinoline-3-carbonitrile
Descripción general
Descripción
“4-Bromo-6-methoxyquinoline-3-carbonitrile” is a chemical compound with the empirical formula C11H7BrN2O . It has a molecular weight of 263.09 . This compound is a yellow to pale yellow solid.
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-methoxyquinoline-3-carbonitrile” can be represented by the SMILES stringCOc1ccc2nccc(Br)c2c1 . This indicates that the molecule contains a bromine atom (Br) and a methoxy group (OCH3) attached to a quinoline ring, with a carbonitrile group (CN) on the 3-position of the ring .
Aplicaciones Científicas De Investigación
Synthesis of Antibiotics :
- Flagstad et al. (2014) described a practical and scalable route for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline, a halogenated quinoline building block useful in antimicrobial drug discovery. The overall yield of this synthesis was 81-85% (Flagstad et al., 2014).
Antimicrobial Activity :
- A study by Hagrs et al. (2015) focused on synthesizing new 6-methoxyquinoline-3-carbonitrile derivatives and evaluating their in-vitro antimicrobial activity. They found that compounds like the ester derivative 7b and the thioether derivative 9c showed high antimicrobial activity against gram-positive strains (Hagrs et al., 2015).
Corrosion Inhibition :
- Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including variations of 6-methoxyquinoline-3-carbonitrile, for their corrosion inhibition properties on iron. They used quantum chemical calculations and molecular dynamics simulation approaches to investigate these properties (Erdoğan et al., 2017).
Chemical Transformations in Organic Synthesis :
- The study by Osborne and Miller (1993) investigated the regioselective alkoxydehalogenation of dihalogenoquinolines, which is relevant to the synthesis and manipulation of compounds like 4-Bromo-6-methoxyquinoline-3-carbonitrile (Osborne & Miller, 1993).
Optoelectronic and Nonlinear Properties :
- Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those related to 4-Bromo-6-methoxyquinoline-3-carbonitrile, using a DFT approach. This study provided insights into the structural, electronic, optical, and charge transport properties of these compounds (Irfan et al., 2020).
Propiedades
IUPAC Name |
4-bromo-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSLKSGSUIZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677849 | |
| Record name | 4-Bromo-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872714-52-8 | |
| Record name | 4-Bromo-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)




![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)